(3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
CAS No.:
Cat. No.: VC18124461
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N3S |
|---|---|
| Molecular Weight | 179.24 g/mol |
| IUPAC Name | (3-thiophen-3-yl-1H-pyrazol-5-yl)methanamine |
| Standard InChI | InChI=1S/C8H9N3S/c9-4-7-3-8(11-10-7)6-1-2-12-5-6/h1-3,5H,4,9H2,(H,10,11) |
| Standard InChI Key | WTWYCNBQMBJKAV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC=C1C2=NNC(=C2)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with a thiophene group (a sulfur-containing heterocycle) and at the 5-position with a methanamine (-CH₂NH₂) side chain. This arrangement creates a planar structure with conjugated π-electrons, enhancing its stability and reactivity.
Table 1: Key Structural and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (3-thiophen-3-yl-1H-pyrazol-5-yl)methanamine |
| Molecular Formula | C₈H₉N₃S |
| Molecular Weight | 179.24 g/mol |
| SMILES | C1=CSC=C1C2=NNC(=C2)CN |
| InChIKey | WTWYCNBQMBJKAV-UHFFFAOYSA-N |
| PubChem CID | 91811757 |
The thiophene moiety contributes electron-rich characteristics, while the methanamine group introduces nucleophilic potential, enabling diverse chemical modifications .
Physicochemical Characteristics
The compound’s solubility and stability are influenced by its heterocyclic framework. Preliminary data suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. Its melting point and logP values remain under investigation, though analogs with similar structures exhibit logP values between 1.5 and 2.5, indicating moderate lipophilicity .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine typically involves multi-step reactions:
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Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
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Thiophene Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the thiophene group.
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Functionalization with Methanamine: Reductive amination or alkylation to attach the -CH₂NH₂ group.
Green chemistry approaches, such as continuous flow reactors, have been employed to optimize yield (reported up to 68%) and reduce waste. Catalysts like palladium on carbon (Pd/C) and reagents such as hydrogen peroxide are critical for oxidation and reduction steps.
Reactivity Profile
The compound undergoes characteristic reactions of pyrazoles and amines:
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Oxidation: The methanamine group can be oxidized to a nitro or imine derivative using hydrogen peroxide.
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Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides modifies the amine functionality, enhancing drug-likeness.
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Electrophilic Substitution: The thiophene ring participates in sulfonation or halogenation at the 2- and 5-positions .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies on structurally related pyrazole-thiophene hybrids demonstrate broad-spectrum antimicrobial activity. For example, analogs inhibit Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by disrupting cell membrane integrity. The methanamine group may enhance penetration through bacterial lipid bilayers .
Anticancer Activity
Preliminary screens indicate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 42 µM). Mechanistically, the compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization.
Pharmaceutical and Agrochemical Applications
Drug Development
The compound’s scaffold is a promising lead for:
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Antimicrobial Agents: Hybridization with fluoroquinolones enhances potency against drug-resistant strains.
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Kinase Inhibitors: Pyrazole derivatives target EGFR and BRAF kinases in cancer therapy .
Agrochemical Uses
Thiophene-pyrazole hybrids show insecticidal activity against Aphis gossypii (LC₅₀: 120 ppm) by inhibiting acetylcholinesterase.
Comparison with Structural Analogs
Table 2: Comparative Analysis of Pyrazole-Thiophene Derivatives
The cyclopentyl derivative (C₁₃H₁₇N₃S) exhibits higher logP (3.1), favoring blood-brain barrier penetration. Conversely, methylation at C5 (as in PubChem CID 161769659) improves metabolic stability .
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